molecular formula C8H18N4O5 B013594 NG-Hydroxy-L-arginine, Monoacetate Salt CAS No. 53598-01-9

NG-Hydroxy-L-arginine, Monoacetate Salt

Cat. No. B013594
CAS RN: 53598-01-9
M. Wt: 250.25 g/mol
InChI Key: VYMCYRPQICLHKC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) is a cell-permeable compound that plays a crucial role in the biosynthesis of nitric oxide (NO) . It serves as an intermediate in the production of NO by constitutive nitric oxide synthase (cNOS) . NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .

Scientific Research Applications

Biosynthesis of Nitric Oxide

NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS) . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.

Oxidation to Nitric Oxide and Citrulline

NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This process is significant in the study of nitric oxide production and its role in cellular signaling.

Inhibition of Arginase

NOHA is a potent inhibitor of liver and macrophage arginase . Arginase is an enzyme that catalyzes the breakdown of arginine, a conditionally essential amino acid. Inhibiting arginase has potential therapeutic implications in conditions such as asthma, erectile dysfunction, and certain types of cancers where arginase activity is known to be upregulated.

Cell Permeability

NOHA is cell-permeable . This property makes it a useful tool in cellular biology research, particularly in studies involving intracellular processes related to nitric oxide synthesis.

Study of Nitric Oxide Synthase (NOS)

NOHA, being an intermediate in the conversion of arginine to NO and citrulline by NOS , is used in the study of NOS. Understanding the function of NOS is crucial as it is involved in various physiological and pathological processes.

Mechanism of Action

properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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